![molecular formula C9H16N2O2 B13791691 Ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate CAS No. 784083-82-5](/img/structure/B13791691.png)
Ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate is a bicyclic organic compound with a unique structure that includes a diazabicyclo framework. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including synthetic chemistry and medicinal chemistry. Its structure allows it to participate in a variety of chemical reactions, making it a versatile reagent and catalyst.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate typically involves the cycloaddition of azomethine ylides with acrylate derivatives. For example, the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate can yield the desired compound in good yields . The reaction conditions often involve room temperature and the use of solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar cycloaddition reactions on a larger scale. The scalability of these reactions would depend on the availability of starting materials and the optimization of reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, depending on the nucleophiles or electrophiles used.
Scientific Research Applications
Ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent and catalyst in organic synthesis, particularly in cycloaddition reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.
Medicine: Its potential medicinal properties are being explored, particularly in the development of new pharmaceuticals.
Industry: The compound’s reactivity and stability make it useful in various industrial applications, including the synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which Ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate exerts its effects involves its ability to act as a nucleophile and a base. Its diazabicyclo structure allows it to participate in a variety of chemical reactions, including cycloadditions and substitutions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it participates in .
Comparison with Similar Compounds
Ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate can be compared with other similar compounds, such as:
1,4-Diazabicyclo[2.2.2]octane (DABCO): A widely used catalyst and reagent in organic synthesis.
3,8-Diazabicyclo[3.2.1]octane: Another compound with a similar structure but different reactivity and applications.
Tropane Alkaloids: Compounds with a similar bicyclic structure that are used in medicinal chemistry.
The uniqueness of this compound lies in its specific structure and reactivity, which make it a valuable tool in various fields of scientific research and industrial applications.
Properties
CAS No. |
784083-82-5 |
|---|---|
Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate |
InChI |
InChI=1S/C9H16N2O2/c1-2-13-9(12)11-6-5-10-4-3-8(11)7-10/h8H,2-7H2,1H3 |
InChI Key |
STABTCVRLBWOIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN2CCC1C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methoxy-5-nitrophenyl)azo]-N-(2-methoxyphenyl)-](/img/structure/B13791613.png)

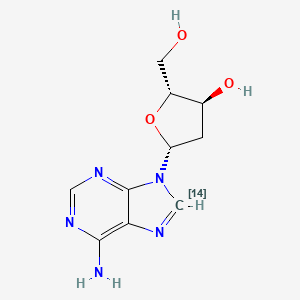
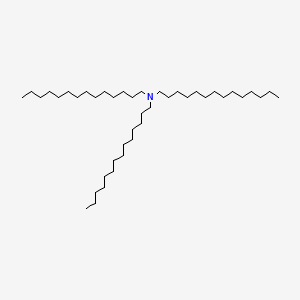



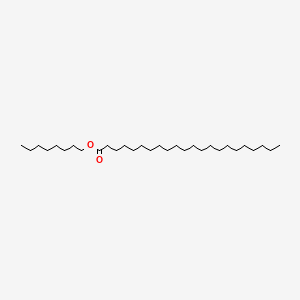
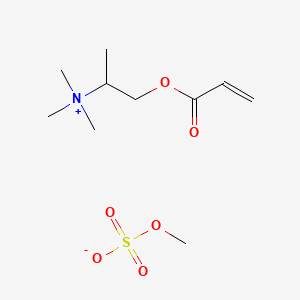
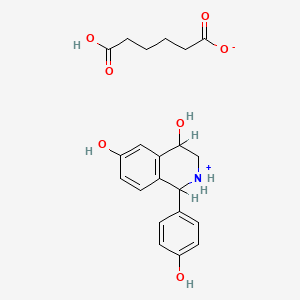
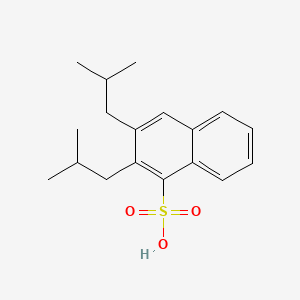
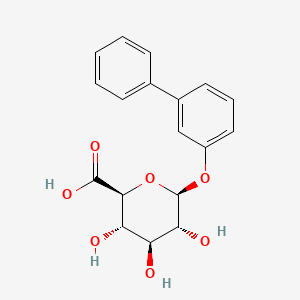

![N-[1-Ethyl-6-(1,3,4-thiadiazole-2-ylazo)-1,2,3,4-tetrahydroquinoline-7-yl]trifluoromethanesulfonamide](/img/structure/B13791703.png)
